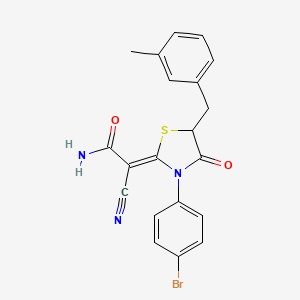
(Z)-2-(3-(4-bromophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(3-(4-bromophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide is a useful research compound. Its molecular formula is C20H16BrN3O2S and its molecular weight is 442.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-(3-(4-bromophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Synthesis
The synthesis of thiazolidinone derivatives, including the target compound, typically involves the cyclocondensation of 2-cyano-3-mercapto-3-phenylaminoacrylamides with various electrophiles. The structure of the compound is confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Biological Activity
The biological activity of this compound has been evaluated against various microbial strains and in different biological assays.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of synthesized thiazolidinone derivatives against several bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antibacterial activity.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5a | E. coli | 18 |
| 6 | K. pneumoniae | 20 |
| 8b | S. aureus | 22 |
| 16a | E. coli | 19 |
| 16b | S. aureus | 21 |
These findings suggest that modifications in the thiazolidinone structure can significantly influence antimicrobial potency.
The mechanism by which this compound exerts its biological effects involves interaction with specific target proteins, leading to the inhibition of critical biochemical pathways. This compound's structure allows it to effectively bind to these targets, disrupting normal cellular functions and promoting cell death in susceptible organisms .
Case Studies
- Antibacterial Efficacy : A recent study highlighted the effectiveness of thiazolidinone derivatives against multi-drug resistant strains of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against MRSA, showcasing its potential as a lead compound for developing new antibiotics .
- Cytotoxicity Assessment : In vitro cytotoxicity tests were conducted on human cancer cell lines, revealing that the compound exhibited selective cytotoxicity with IC50 values ranging from 15 to 30 µM, depending on the cell line tested. This suggests potential applications in cancer therapy .
Propiedades
IUPAC Name |
(2Z)-2-[3-(4-bromophenyl)-5-[(3-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2S/c1-12-3-2-4-13(9-12)10-17-19(26)24(15-7-5-14(21)6-8-15)20(27-17)16(11-22)18(23)25/h2-9,17H,10H2,1H3,(H2,23,25)/b20-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYFZHZRPNVCRQ-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













